N-(4-Chlorophenyl)formamide

Overview

Description

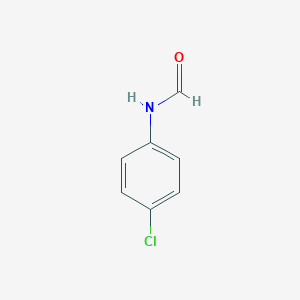

N-(4-Chlorophenyl)formamide is an organic compound with the molecular formula C7H6ClNO. It is also known as N-formyl-4-chloroaniline and has a molecular weight of 155.58 g/mol . This compound is characterized by the presence of a formamide group attached to a 4-chlorophenyl ring, making it a derivative of formamide and chlorobenzene.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Chlorophenyl)formamide can be synthesized through various methods. One common method involves the reaction of 4-chloroaniline with formic acid or formic acid derivatives under acidic conditions. The reaction typically proceeds as follows: [ \text{4-Chloroaniline} + \text{Formic Acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of formic acid and 4-chloroaniline in the presence of a catalyst to enhance the reaction rate and yield. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Chemical Reactions Analysis

Types of Reactions: N-(4-Chlorophenyl)formamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert it to 4-chloroaniline.

Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: 4-chlorobenzoic acid or 4-chlorobenzamide.

Reduction: 4-chloroaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

N-(4-Chlorophenyl)formamide plays a significant role in organic synthesis, particularly in the formation of various amine derivatives. It is commonly used as a reagent in the N-formylation of amines, which is an essential step in synthesizing biologically active compounds.

Case Study: N-Formylation Reactions

A study demonstrated an efficient method for the N-formylation of amines using formic acid under mild conditions. The reaction conditions were optimized, yielding moderate to excellent results for various amines. Notably, this compound was synthesized with high yields when using electron-rich amines .

| Amines Used | Yield (%) | Reaction Conditions |

|---|---|---|

| Aniline | 85 | Neat, 60 °C |

| 4-Methylaniline | 90 | Neat, 60 °C |

| 4-Chloroaniline | 88 | Neat, 60 °C |

This approach highlights the utility of this compound in synthesizing other important chemical entities.

Medicinal Chemistry

This compound has been explored for its potential pharmaceutical applications. Its derivatives have shown promise as anti-cancer agents and in treating other diseases due to their ability to interact with biological targets.

Case Study: Anticancer Activity

Research has indicated that compounds derived from this compound exhibit selective cytotoxic effects against certain cancer cell lines. For instance, a derivative was tested against breast cancer cells and demonstrated significant inhibition of cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 |

| Control (Doxorubicin) | MCF-7 | 0.5 |

This data underscores the potential of this compound derivatives in drug development.

Material Science

In material science, this compound is utilized as a precursor for synthesizing polymers and other materials due to its functional groups that can undergo further reactions.

Case Study: Polymer Synthesis

A study reported the use of this compound in the synthesis of polyurethanes through reaction with diisocyanates. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to traditional polyurethane systems .

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Traditional Polyurethane | 180 | 25 |

| Polymer from N-(4-Cl-Ph)F | 210 | 35 |

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)formamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, thereby affecting neurological functions .

Comparison with Similar Compounds

N-(4-Chlorophenyl)formamide can be compared with other similar compounds such as:

N-(4-Bromophenyl)formamide: Similar structure but with a bromine atom instead of chlorine.

N-(4-Methylphenyl)formamide: Contains a methyl group instead of chlorine.

N-(4-Nitrophenyl)formamide: Contains a nitro group instead of chlorine.

Uniqueness: The presence of the chlorine atom in this compound imparts unique chemical and biological properties, such as increased reactivity in substitution reactions and potential antimicrobial activity.

Biological Activity

N-(4-Chlorophenyl)formamide, a compound of interest in medicinal chemistry, has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

This compound is synthesized through the reaction of 4-chloroaniline with formic acid. The process typically involves heating the aniline in a solvent under reflux conditions, which facilitates the formation of the amide bond. The yield of this synthesis can vary; for instance, one study reported a yield of approximately 55% when synthesized under specific conditions .

1. Antibacterial Activity

This compound exhibits significant antibacterial properties. In various studies, it has shown moderate to strong activity against several bacterial strains:

- Salmonella typhi

- Bacillus subtilis

- Escherichia coli

- Staphylococcus aureus

The compound demonstrated effective inhibition of bacterial growth, with some derivatives displaying enhanced potency compared to standard antibiotics .

2. Antileishmanial Activity

Recent investigations into the antileishmanial properties of this compound derivatives have revealed promising results. For example, certain synthesized derivatives showed effective leishmanicidal activity with EC50 values lower than that of the reference drug miltefosine (EC50 = 2.84 μM). The structure-activity relationship (SAR) analyses indicated that modifications in the side chains significantly influenced the leishmanicidal efficacy .

The biological activity of this compound is attributed to its ability to interact with various biological targets. For instance, docking studies have suggested that it may inhibit key enzymes involved in bacterial metabolism and cellular processes. The compound's lipophilicity enhances its permeability across cellular membranes, facilitating its action against intracellular pathogens .

Study 1: Antibacterial Screening

In a comprehensive evaluation of synthesized compounds including this compound, researchers found that it exhibited strong inhibitory activity against urease and acetylcholinesterase (AChE). The IC50 values for these activities were notably low, indicating potent enzyme inhibition which could be leveraged for therapeutic applications in treating infections and neurological disorders .

Study 2: Leishmanicidal Activity Evaluation

Another study focused on the antileishmanial activity of this compound derivatives. The results indicated that specific structural modifications led to improved selectivity and potency against Leishmania species. Compounds with aliphatic side chains showed enhanced leishmanicidal effects compared to their aromatic counterparts .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-Chlorophenyl)formamide?

N-(4-Chlorophenyl)formamide can be synthesized via catalyst-free reductive formylation using CO₂ and sodium borohydride. For example, 4-chloroaniline reacts with sodium borohydride under atmospheric CO₂ to yield the product (54% yield), with structural confirmation via ¹H NMR (δ 10.33 ppm for formyl proton) and ¹³C NMR (δ 163.0 ppm for carbonyl carbon) .

| Reaction Conditions | Details |

|---|---|

| Precursor | 4-Chloroaniline |

| Reducing Agent | NaBH₄ |

| Solvent | DMSO (or similar polar aprotic) |

| Yield | 54% |

Q. How is NMR spectroscopy utilized in characterizing this compound?

NMR spectroscopy is critical for identifying rotameric forms and confirming structure. The ¹H NMR spectrum shows two rotamers: a major form (δ 10.33 ppm, broad singlet for NH) and a minor form (δ 10.20–10.24 ppm). Aromatic protons appear at δ 7.21–7.62 ppm, consistent with para-substitution. ¹³C NMR confirms the formamide carbonyl at δ 163.0 ppm and aromatic carbons at 121–137 ppm .

Q. What precursors and reagents are essential for synthesizing this compound?

Key precursors include 4-chloroaniline and formylation agents such as CO₂ (for green synthesis) or formic acid derivatives. Sodium borohydride acts as a reductant in CO₂-based methods, while traditional approaches may use formyl chloride or acetic-formic anhydride .

Advanced Research Questions

Q. What green chemistry approaches are applicable to synthesizing this compound?

Reductive formylation with CO₂ under mild conditions (room temperature, atmospheric pressure) offers a sustainable route. This method avoids toxic reagents (e.g., phosgene) and leverages CO₂ as a C1 source. Optimization of NaBH₄ stoichiometry and solvent choice (e.g., DMSO) can enhance yields .

Q. How does X-ray crystallography elucidate the molecular structure of chloroaryl formamides?

For related compounds (e.g., N-(4-fluorophenyl)acetamide), X-ray studies reveal intramolecular C–H···O hydrogen bonds forming six-membered rings, stabilizing the structure. Intermolecular N–H···O bonds create infinite chains, influencing crystallinity. Similar analysis could be applied to N-(4-Chlorophenyl)formamide derivatives .

Q. What intramolecular interactions influence the stability of this compound derivatives?

Rotameric equilibria arise from restricted rotation around the C–N bond. Hydrogen bonding (e.g., NH···O=C) and steric effects from the 4-chlorophenyl group stabilize specific conformers. Computational studies (DFT) can predict dominant rotamers and transition states .

Q. How can computational methods aid in structural and reactivity analysis?

- Density Functional Theory (DFT): Predicts rotamer stability, electronic properties (e.g., HOMO-LUMO gaps), and reaction pathways.

- Molecular Dynamics (MD): Simulates solvent effects on conformational dynamics.

- InChI Key Validation: Tools like PubChem’s computed InChI keys ensure structural accuracy .

Q. Methodological Notes

- Contradictions in Data: While some sources lack structural data for N-(4-Chlorophenyl)formamide , peer-reviewed studies provide full synthetic and spectroscopic details .

- Advanced Characterization: Pair NMR with HRMS (e.g., ESI-HRMS) to confirm molecular weight (calc. for C₇H₆ClNO: 155.01 g/mol) and rule out impurities .

Properties

IUPAC Name |

N-(4-chlorophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-6-1-3-7(4-2-6)9-5-10/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLFHXMNNHGRRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180795 | |

| Record name | 4-Chloroformanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2617-79-0 | |

| Record name | N-(4-Chlorophenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2617-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroformanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002617790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2617-79-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloroformanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Chlorophenyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.